molecular formula C16H14N2O3 B100097 N-(3-nitro-9,10-dihydrophenanthren-2-yl)acetamide CAS No. 18264-87-4

N-(3-nitro-9,10-dihydrophenanthren-2-yl)acetamide

Cat. No. B100097
CAS RN: 18264-87-4
M. Wt: 282.29 g/mol
InChI Key: KQJWZWAUUCXMEW-UHFFFAOYSA-N
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Description

N-(3-nitro-9,10-dihydrophenanthren-2-yl)acetamide, commonly known as NPD, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. NPD belongs to the class of nitrophenanthrene derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism Of Action

The mechanism of action of NPD involves the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. NPD has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to the cleavage of PARP. NPD has also been found to inhibit angiogenesis by reducing the expression of VEGF and MMP-2.

Biochemical And Physiological Effects

NPD has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. NPD has been found to increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase, while reducing the levels of reactive oxygen species. In addition, NPD has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages And Limitations For Lab Experiments

NPD has several advantages for lab experiments, including its ease of synthesis and purity. However, NPD has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy. In addition, the toxicity of NPD needs to be carefully evaluated before its use in in vivo studies.

Future Directions

There are several potential future directions for the study of NPD. One direction is to investigate the potential therapeutic applications of NPD in other diseases, such as cardiovascular diseases and diabetes. Another direction is to optimize the synthesis method of NPD to improve its solubility and stability. Furthermore, the toxicity of NPD needs to be further evaluated to determine its safety profile for clinical use.
Conclusion:
In conclusion, N-(3-nitro-9,10-dihydrophenanthren-2-yl)acetamide, or NPD, is a synthetic compound that has been studied extensively for its potential therapeutic applications. NPD has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. However, the limitations of NPD need to be carefully evaluated before its use in in vivo studies. Further research is needed to explore the potential therapeutic applications of NPD in various diseases and to optimize its synthesis method.

Synthesis Methods

The synthesis of NPD involves the condensation of 3-nitroacetophenone with cyclohexanone in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride to yield NPD. The purity of NPD can be improved by recrystallization from ethanol.

Scientific Research Applications

NPD has been studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. NPD has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, NPD has been found to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

CAS RN

18264-87-4

Product Name

N-(3-nitro-9,10-dihydrophenanthren-2-yl)acetamide

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

N-(3-nitro-9,10-dihydrophenanthren-2-yl)acetamide

InChI

InChI=1S/C16H14N2O3/c1-10(19)17-15-8-12-7-6-11-4-2-3-5-13(11)14(12)9-16(15)18(20)21/h2-5,8-9H,6-7H2,1H3,(H,17,19)

InChI Key

KQJWZWAUUCXMEW-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C2C(=C1)CCC3=CC=CC=C32)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)CCC3=CC=CC=C32)[N+](=O)[O-]

synonyms

N-(9,10-Dihydro-3-nitrophenanthren-2-yl)acetamide

Origin of Product

United States

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